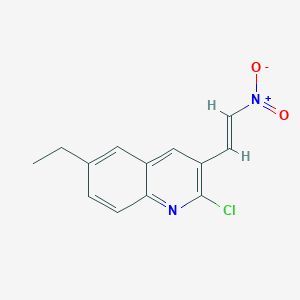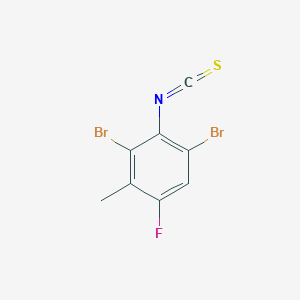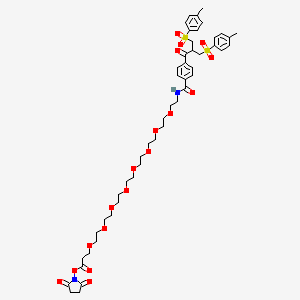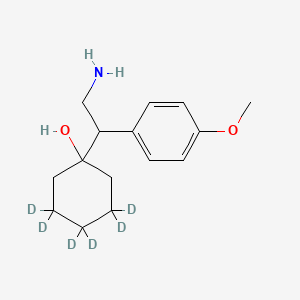
BDP TMR azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP TMR azide is a borondipyrromethene fluorophore with an azide functional group. It is known for its high fluorescence quantum yield and long fluorescence lifetime, making it suitable for various fluorescence-based applications. This compound is commonly used in oligonucleotide labeling and amino acid sequencing due to its compatibility with TAMRA dye channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
BDP TMR azide is synthesized through a series of chemical reactions involving borondipyrromethene (BDP) as the core structure. The azide functional group is introduced via a nucleophilic substitution reaction. The typical synthetic route involves the following steps:
Formation of BDP Core: The BDP core is synthesized by reacting pyrrole with a boron-containing reagent under controlled conditions.
Introduction of Azide Group: The azide group is introduced by reacting the BDP core with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
BDP TMR azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the azide-alkyne cycloaddition.
Solvents: DMF, DMSO, and alcohols are commonly used solvents for these reactions.
Major Products
The major products formed from these reactions include various bioconjugates and labeled biomolecules, which are used in fluorescence imaging and other analytical applications .
Scientific Research Applications
BDP TMR azide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in fluorescence imaging to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and materials for various industrial applications
Mechanism of Action
BDP TMR azide exerts its effects through its high fluorescence quantum yield and long fluorescence lifetime. The azide group allows for easy conjugation with other molecules via click chemistry, enabling the creation of fluorescently labeled biomolecules. These labeled biomolecules can then be used in various imaging and analytical techniques to study biological processes and detect specific targets .
Comparison with Similar Compounds
BDP TMR azide is unique due to its high fluorescence quantum yield and long fluorescence lifetime. Similar compounds include:
BDP TMR alkyne: Similar to this compound but with an alkyne functional group for click chemistry reactions.
BDP TMR amine: Contains an amino group and is used for fluorescence polarization assays.
BDP TMR carboxylic acid: Features a carboxylic acid group and is used for labeling applications.
These compounds share similar spectral properties but differ in their functional groups, making them suitable for different applications .
Properties
Molecular Formula |
C24H27BF2N6O2 |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
N-(3-azidopropyl)-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C24H27BF2N6O2/c1-16-21(10-12-24(34)29-13-4-14-30-31-28)17(2)32-23(16)15-19-7-11-22(33(19)25(32,26)27)18-5-8-20(35-3)9-6-18/h5-9,11,15H,4,10,12-14H2,1-3H3,(H,29,34) |
InChI Key |
RDEBWDYUAWKFLF-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C=C3[N+]1=C(C=C3)C4=CC=C(C=C4)OC)C)CCC(=O)NCCCN=[N+]=[N-])C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



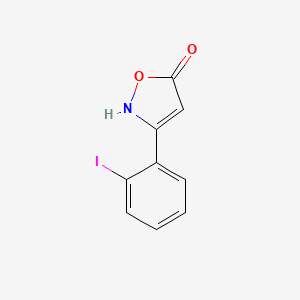
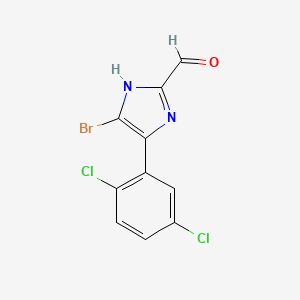


![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)

